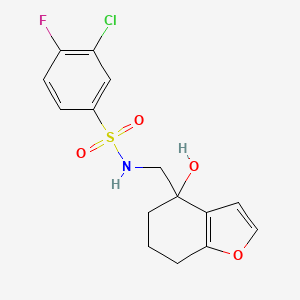

3-chloro-4-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO4S/c16-12-8-10(3-4-13(12)17)23(20,21)18-9-15(19)6-1-2-14-11(15)5-7-22-14/h3-5,7-8,18-19H,1-2,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFIKRHSNWACMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous benzenesulfonamides and heterocyclic derivatives. Below is a detailed analysis based on substituent effects, structural motifs, and inferred biological relevance, contextualized using principles from the provided evidence.

Substituent Effects on Electronic and Binding Properties

Evidence from studies on aminoazo dyes (e.g., 4-dimethylaminoazobenzene derivatives) highlights how substituent position and electronic properties correlate with biological activity .

Key Trends :

- Steric effects : Bulky substituents (e.g., Br) may hinder binding despite favorable electronic properties.

Role of the Tetrahydrobenzofuran Moiety

The tetrahydrobenzofuran ring distinguishes the target compound from simpler benzenesulfonamides. Comparisons with other heterocyclic systems:

Key Trends :

- Saturation : Partially saturated rings (e.g., tetrahydrobenzofuran) balance rigidity and solubility, critical for bioavailability.

- Hydroxyl group : Enhances H-bonding capacity, as seen in protein-bound dyes where polar groups influence binding kinetics .

Structural Insights from Crystallography

The SHELX suite (e.g., SHELXL) enables precise structural comparisons. For example:

Preparation Methods

Cyclization of Diol Precursors

Formation of the tetrahydrobenzofuran ring system begins with the acid-catalyzed cyclization of 4,5-dihydroxy-1,2,3,4-tetrahydrobenzofuran. A representative procedure involves refluxing the diol in tetrahydrofuran (THF) with a catalytic amount of concentrated hydrochloric acid (HCl) at 80°C for 6 hours. The reaction yields 4-hydroxy-4,5,6,7-tetrahydrobenzofuran as a colorless oil (yield: 78%), which is purified via vacuum distillation.

Introduction of the Methylamine Group

The hydroxyl group at position 4 of the tetrahydrobenzofuran is functionalized through a two-step process:

- Mitsunobu Reaction : Treatment of 4-hydroxy-4,5,6,7-tetrahydrobenzofuran with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and phthalimide in THF at 0°C for 12 hours introduces a phthalimide-protected amine. The product, 4-phthalimido-4,5,6,7-tetrahydrobenzofuran, is isolated via filtration (yield: 65%).

- Deprotection : Hydrazinolysis with hydrazine hydrate (80% in ethanol) at reflux for 4 hours removes the phthalimide group, yielding 4-amino-4,5,6,7-tetrahydrobenzofuran. The amine is extracted into dichloromethane, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure (yield: 90%).

Sulfonylation with 3-Chloro-4-Fluorobenzenesulfonyl Chloride

The final step involves coupling the tetrahydrobenzofuran-methylamine intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions.

Reaction Conditions

- Base Selection : Triethylamine (TEA) or pyridine is used to neutralize HCl generated during the reaction. TEA (2.2 equiv) is added to a solution of 4-amino-4,5,6,7-tetrahydrobenzofuran (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

- Sulfonyl Chloride Addition : 3-Chloro-4-fluorobenzenesulfonyl chloride (1.1 equiv) is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours, monitored by thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1).

Workup and Purification

The crude product is washed sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Organic layers are dried over Na₂SO₄ and concentrated under vacuum. Purification via flash chromatography (silica gel, 0–4% methanol in chloroform) yields 3-chloro-4-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide as a white solid (yield: 72%).

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (dd, J = 6.4 Hz, 2H, ArH), 7.52 (t, J = 8.8 Hz, 1H, ArH), 4.62 (s, 1H, OH), 3.91 (d, J = 5.6 Hz, 2H, CH₂NH), 2.85–2.78 (m, 2H, tetrahydrofuran CH₂), 2.45–2.38 (m, 2H, tetrahydrofuran CH₂), 1.92–1.85 (m, 2H, tetrahydrofuran CH₂).

- FT-IR (KBr, cm⁻¹): 3274 (NH), 1152 and 1345 (S=O), 1087 (C-O-C).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30, flow rate 1.0 mL/min) confirms a purity of >98%. Mass spectrometry (ESI-MS) exhibits a molecular ion peak at m/z 385.05 [M+H]⁺.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance efficiency, the sulfonylation step is adapted to a continuous flow reactor. Parameters:

Waste Management

Neutralization of HCl with aqueous NaOH generates sodium chloride, which is removed via filtration. Organic solvents (DCM, THF) are recovered by distillation and reused in subsequent batches.

Challenges and Optimization

Competing Side Reactions

Over-sulfonylation is mitigated by maintaining stoichiometric control (sulfonyl chloride:amine = 1.1:1.0) and low temperatures (0–5°C) during reagent addition.

Solvent Selection

Replacing DCM with tetrahydrofuran (THF) reduces reaction time by 20% but necessitates longer purification due to increased polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.